molecular formula C10H6F3NO3S B190263 Isoquinolin-5-yl Trifluoromethanesulfonate CAS No. 140202-00-2

Isoquinolin-5-yl Trifluoromethanesulfonate

Cat. No. B190263
M. Wt: 277.22 g/mol
InChI Key: WZHGFLLEWTVYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolin-5-yl Trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S . It is used for research and development purposes.


Molecular Structure Analysis

The molecular structure of Isoquinolin-5-yl Trifluoromethanesulfonate consists of a 2,2’:6’,2’'-terpyridine nucleus (tpy) with a pendant isoquinoline group (isq) bound at the central pyridine (py) ring . The tpy nucleus deviates slightly from planarity, while the isq group is rotated significantly out of this planar scheme .


Physical And Chemical Properties Analysis

Isoquinolin-5-yl Trifluoromethanesulfonate has a molecular weight of 277.22 g/mol . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Catalysis and Synthesis

Isoquinolin-5-yl trifluoromethanesulfonate has been instrumental in various synthesis pathways, particularly in catalyzing the formation of complex organic compounds. For instance, it plays a role in the cyclization of 2-alkynylbenzaldoxime derivatives into isoquinoline-N-oxides, offering a direct and efficient route to these compounds under mild conditions (Yeom, Kim, & Shin, 2008). Similarly, isoquinoline and β-carboline derivatives have been synthesized via mild electrophilic amide activation, with trifluoromethanesulfonic anhydride, showcasing the versatility of the compound in facilitating cyclodehydration reactions (Movassaghi & Hill, 2008).

Medicinal Chemistry

In medicinal chemistry, the compound has been utilized in the synthesis of specific molecules with potential therapeutic effects. For instance, isoquinoline-based polycyclic lactams, including isoindoloisoquinolinones, were successfully assembled from corresponding imides using a TfOH-mediated (TfOH = trifluoromethanesulfonic acid) imide carbonyl activation and cyclization strategy, leading to the synthesis of isoquinoline alkaloids such as crispine A (Selvakumar et al., 2015).

Structural Chemistry

Isoquinolin-5-yl trifluoromethanesulfonate is also significant in structural chemistry. Studies involving the compound have led to the preparation of complex structures like the dinuclear molecule Ag2(C25H22P2)2(C9H7N)22·C9H7N, showcasing the compound's role in forming intricate molecular architectures (Huang et al., 2012).

Organic Chemistry Methodologies

The compound has been utilized in a variety of organic chemistry methodologies, such as the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives via intramolecular Friedel–Crafts reaction, demonstrating its use in creating isoquinoline derivatives (Murashige et al., 2015).

Future Directions

Isoquinolones, a related class of compounds, have versatile biological and physiological activities, and their synthetic methods have been recently developed greatly . This suggests potential future directions in the development of synthetic methods and exploration of biological activities for Isoquinolin-5-yl Trifluoromethanesulfonate.

properties

IUPAC Name

isoquinolin-5-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-6-14-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHGFLLEWTVYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-5-yl Trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinolin-5-yl Trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
Isoquinolin-5-yl Trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
Isoquinolin-5-yl Trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
Isoquinolin-5-yl Trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
Isoquinolin-5-yl Trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
Isoquinolin-5-yl Trifluoromethanesulfonate

Citations

For This Compound
2
Citations
JWW Changa, EY Chiaa, CLL Chaia, J Seayada - scholar.archive.org
General Procedure for the Synthesis of Aryl Trifluoromethanesulfonates: 1 To a solution of phenol (5 mmol) and pyridine (7.5 mmol) in CH2Cl2 (25 mL) was added triflic anhydride (6 …
Number of citations: 0 scholar.archive.org
LD Funt, YV Krivolapova, OV Khoroshilova… - The Journal of …, 2020 - ACS Publications
2H-Azirine-2-carbonyl azides, new reactive heterocyclic building blocks, were synthesized in high yield by the reaction of sodium azide with 2H-azirine-2-carbonyl chlorides, generated …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.